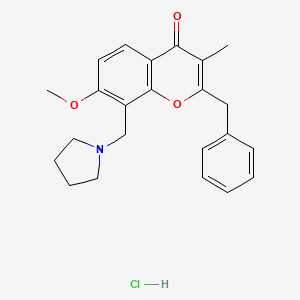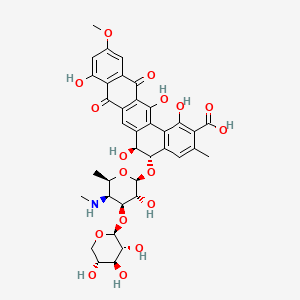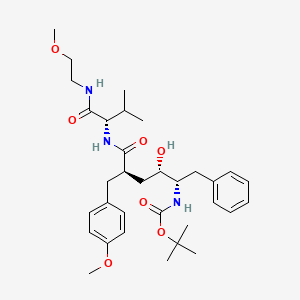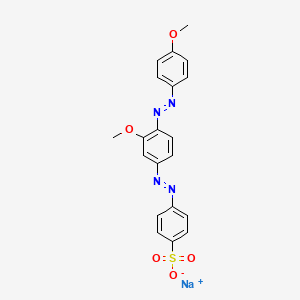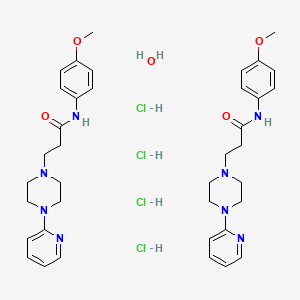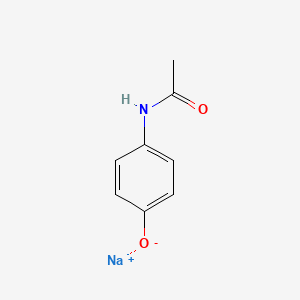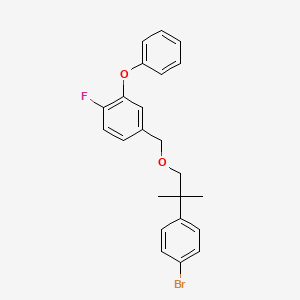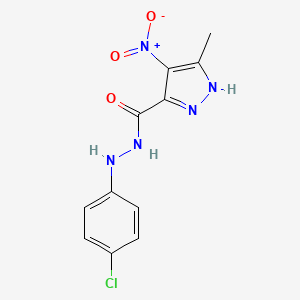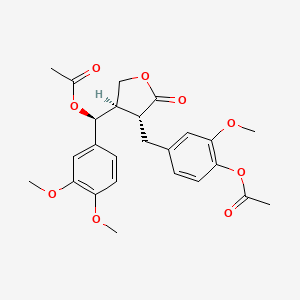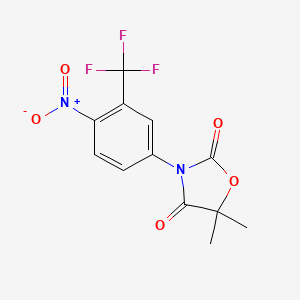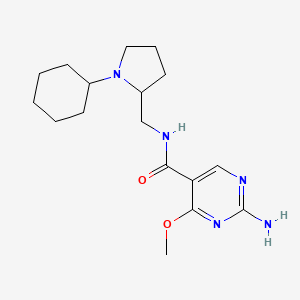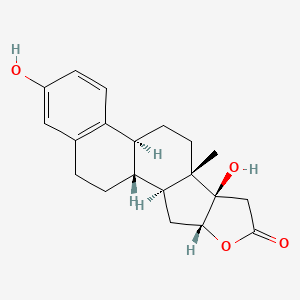
Z7Dnn9U8AE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16α-lactone-estradiol (UNII: Z7DNN9U8AE) is a synthetic, steroidal estrogen featuring an estradiol core. It is a highly potent and selective agonist of the estrogen receptor alpha (ERα). This compound is used extensively in scientific research to study the function of the estrogen receptor alpha.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 16α-lactone-estradiol involves multiple steps, starting from estradiol. The key steps include the introduction of a lactone ring at the 16α position and the protection and deprotection of hydroxyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of 16α-lactone-estradiol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 16α-lactone-estradiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring or other functional groups.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of 16α-lactone-estradiol with modified functional groups, which can be used for further research and applications.
Wissenschaftliche Forschungsanwendungen
16α-lactone-estradiol is used in a wide range of scientific research applications, including:
Chemistry: Studying the structure-activity relationship of estrogenic compounds.
Biology: Investigating the role of estrogen receptors in cellular processes.
Medicine: Exploring potential therapeutic uses in hormone replacement therapy and cancer treatment.
Industry: Developing new estrogenic compounds for pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 16α-lactone-estradiol involves its binding to the estrogen receptor alpha (ERα). Upon binding, the compound induces a conformational change in the receptor, leading to the activation of specific gene transcription pathways. This activation results in various biological effects, including the regulation of reproductive functions, bone density, and cardiovascular health.
Vergleich Mit ähnlichen Verbindungen
Estradiol: The natural form of estrogen with similar binding affinity to estrogen receptors.
8β-VE2: A highly selective agonist of the estrogen receptor beta (ERβ).
Propylpyrazoletriol: Another selective agonist of ERα with different structural features.
Uniqueness: 16α-lactone-estradiol is unique due to its high selectivity and potency for the estrogen receptor alpha. It has a 265-fold higher potency in transactivation assays of ERα relative to ERβ and a 70-fold preference in binding affinity for ERα over ERβ. This makes it a valuable tool for studying the specific functions of ERα in various biological processes.
Eigenschaften
CAS-Nummer |
406483-39-4 |
|---|---|
Molekularformel |
C20H24O4 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
(1R,2S,4R,8R,9S,12S)-8,16-dihydroxy-9-methyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-trien-6-one |
InChI |
InChI=1S/C20H24O4/c1-19-7-6-14-13-5-3-12(21)8-11(13)2-4-15(14)16(19)9-17-20(19,23)10-18(22)24-17/h3,5,8,14-17,21,23H,2,4,6-7,9-10H2,1H3/t14-,15-,16+,17-,19+,20+/m1/s1 |
InChI-Schlüssel |
NLUGVTJBNRSIKH-UQZPWQSVSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(CC(=O)O4)O)CCC5=C3C=CC(=C5)O |
Kanonische SMILES |
CC12CCC3C(C1CC4C2(CC(=O)O4)O)CCC5=C3C=CC(=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B15190973.png)
